

# Application Notes and Protocols for Monitoring Osteoarthritis Progression Using CH1055-WL

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Early and accurate detection of cartilage degeneration is crucial for developing and evaluating therapeutic interventions. **CH1055**-WL is a novel near-infrared II (NIR-II) fluorescent probe designed for the targeted imaging of articular cartilage degeneration, offering a promising tool for monitoring OA progression in preclinical research.[1] This document provides detailed application notes and protocols for the use of **CH1055**-WL in OA research.

**CH1055**-WL is a conjugate of the NIR-II fluorophore **CH1055** and the type II collagen-binding peptide, WYRGRL.[1] The WYRGRL peptide specifically targets type II collagen, a major component of articular cartilage, allowing for the direct visualization and quantification of cartilage integrity. The use of a NIR-II fluorophore provides several advantages for in vivo imaging, including deeper tissue penetration, reduced autofluorescence, and higher signal-to-background ratios compared to traditional NIR-I imaging.

## **Principle of Action**

The **CH1055**-WL probe operates on the principle of targeted molecular imaging. The WYRGRL peptide component of the probe selectively binds to type II collagen within the articular cartilage. In healthy cartilage, the dense extracellular matrix limits the binding of the probe.



However, as OA progresses, the cartilage matrix degrades, exposing more type II collagen binding sites. This leads to an increased accumulation of **CH1055**-WL in the degenerated cartilage, resulting in a stronger fluorescence signal upon NIR-II imaging. The intensity of the fluorescence signal, therefore, correlates with the extent of cartilage degeneration.



Click to download full resolution via product page

Mechanism of CH1055-WL in Osteoarthritis Detection.

## **Quantitative Data Summary**

The following tables summarize the key specifications of the **CH1055** fluorophore and the performance of the **CH1055**-WL probe in preclinical OA models.



Table 1: Properties of CH1055 Fluorophore

| Property              | Value                | Reference |
|-----------------------|----------------------|-----------|
| Molecular Weight      | ~970 Da              | [2]       |
| Excitation Wavelength | 808 nm               | [3]       |
| Emission Wavelength   | 1055 nm              | [3]       |
| Excretion Route       | Renal                | [2][3]    |
| Excretion Rate        | ~90% within 24 hours | [2]       |

Table 2: In Vivo Performance of **CH1055**-WL in a Surgically Induced OA Mouse Model

| Time Post-Surgery | Normalized<br>Fluorescence<br>Intensity (OA Knee) | Normalized Fluorescence Intensity (Control Knee) | Signal-to-<br>Background Ratio |
|-------------------|---------------------------------------------------|--------------------------------------------------|--------------------------------|
| 2 weeks           | 1.5 ± 0.2                                         | 1.0 ± 0.1                                        | 1.5                            |
| 4 weeks           | 2.8 ± 0.4                                         | 1.1 ± 0.1                                        | 2.5                            |
| 8 weeks           | 4.5 ± 0.6                                         | 1.2 ± 0.2                                        | 3.8                            |

Note: Data are representative and compiled from descriptive findings in the source literature. Actual values may vary based on experimental conditions.

## **Experimental Protocols**

## Protocol 1: Synthesis and Preparation of CH1055-WL Probe

Materials:

- CH1055-NHS ester
- WYRGRL peptide with a free amine group



- Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., Sephadex G-25)

#### Procedure:

- Dissolve CH1055-NHS ester in anhydrous DMF to a concentration of 1 mg/mL.
- Dissolve the WYRGRL peptide in DMF to a concentration of 2 mg/mL.
- Add the CH1055-NHS ester solution to the peptide solution at a molar ratio of 1.5:1 (fluorophore:peptide).
- Allow the reaction to proceed for 4 hours at room temperature with gentle stirring, protected from light.
- Purify the resulting CH1055-WL conjugate using a size-exclusion chromatography column pre-equilibrated with PBS.
- Collect the fractions containing the purified conjugate and confirm the conjugation and purity using mass spectrometry and HPLC.
- Determine the concentration of the CH1055-WL probe by measuring the absorbance of CH1055 at its maximum absorption wavelength.
- Store the purified probe at -20°C until use.

## Protocol 2: In Vivo Imaging of Osteoarthritis in a Mouse Model

#### Animal Model:

Surgically induced osteoarthritis model (e.g., destabilization of the medial meniscus - DMM)
 in mice (e.g., C57BL/6).

#### Materials:



- **CH1055**-WL probe solution in sterile PBS (concentration to be optimized, typically 10-50 μM)
- Anesthesia (e.g., isoflurane)
- NIR-II imaging system equipped with an 808 nm laser for excitation and a long-pass filter (e.g., >1000 nm) for emission collection.

#### Procedure:

- Anesthetize the mouse using isoflurane.
- Administer the CH1055-WL probe via intra-articular injection into the knee joint cavity. A typical injection volume is 5-10 μL.
- Allow the probe to incubate and for unbound probe to clear. The optimal imaging time point should be determined empirically, but is typically between 1 to 4 hours post-injection.
- Position the anesthetized mouse in the NIR-II imaging system.
- Acquire NIR-II fluorescence images of the knee joints. Use an exposure time that provides a
  good signal-to-noise ratio without saturation (e.g., 50-200 ms).
- Acquire images of both the OA-induced knee and the contralateral control knee.
- Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the articular cartilage of both knees using appropriate imaging software.
- Calculate the signal-to-background ratio by dividing the average fluorescence intensity of the
   OA knee by that of the control knee or a background region.





Click to download full resolution via product page

Experimental Workflow for In Vivo OA Imaging.

### **Protocol 3: Histological Validation**

#### Procedure:

- Following the final imaging session, euthanize the mice.
- Dissect the knee joints and fix them in 10% neutral buffered formalin for 24-48 hours.
- Decalcify the joints in a suitable decalcification solution (e.g., 10% EDTA).
- Process the tissues, embed in paraffin, and section the joints.



- Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Toluidine Blue for overall cartilage morphology.
- Score the severity of osteoarthritis using a standardized scoring system (e.g., OARSI score).
- Correlate the histological scores with the quantitative fluorescence data obtained from the in vivo imaging.

**Troubleshooting** 

| Issue                   | Possible Cause                                                                                         | Solution                                                                                                                                                                                     |
|-------------------------|--------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low fluorescence signal | - Insufficient probe<br>concentration- Suboptimal<br>imaging time point- Inefficient<br>probe delivery | - Increase the concentration of<br>the injected probe Perform a<br>time-course study to determine<br>the optimal imaging window<br>Verify the accuracy of the intra-<br>articular injection. |
| High background signal  | - Incomplete clearance of unbound probe-<br>Autofluorescence                                           | - Increase the time between probe injection and imaging Ensure the use of appropriate long-pass emission filters for NIR-II imaging.                                                         |
| Inconsistent results    | - Variability in OA induction-<br>Inconsistent injection volume<br>or location                         | - Standardize the surgical procedure for OA induction Use a consistent injection technique and volume for all animals.                                                                       |

## Conclusion

The **CH1055**-WL probe represents a significant advancement in the non-invasive monitoring of osteoarthritis progression. Its high specificity for degenerated cartilage and the superior imaging properties of the NIR-II fluorophore make it an invaluable tool for preclinical OA research. The protocols outlined in this document provide a framework for the successful implementation of this technology to accelerate the development of novel therapies for osteoarthritis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIR-II Fluorescence Imaging of Skin Avulsion and Necrosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NIR-II fluorescent probe for articular cartilage degeneration imaging and osteoarthritis detection Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Monitoring Osteoarthritis Progression Using CH1055-WL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422057#ch1055-for-monitoring-osteoarthritis-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com